molecular formula C24H24F3N3O B12924288 4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone CAS No. 23348-17-6

4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone

Cat. No.: B12924288
CAS No.: 23348-17-6
M. Wt: 427.5 g/mol
InChI Key: OGQKLKXZOLFXHF-UHFFFAOYSA-N
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Description

Pyridazinone Core Geometry

  • Bond lengths : The C=O bond in the pyridazinone ring is expected to measure ~1.22 Å, typical for carbonyl groups in similar heterocycles. Adjacent C–N bonds range between 1.33–1.37 Å, consistent with partial double-bond character due to resonance.
  • Planarity : The pyridazinone ring is likely planar, with minor deviations caused by steric interactions from the 4-phenyl and 6-(trifluoro-m-tolyl) substituents.

Substituent Orientation

  • Piperidine ring : Adopts a chair conformation, minimizing steric strain. The nitrogen atom in the piperidine is positioned equatorially to optimize hydrogen bonding with the pyridazinone carbonyl oxygen.
  • Trifluoromethyl group : The –CF₃ group on the m-tolyl ring is oriented meta to the pyridazinone attachment point, creating a ~120° dihedral angle relative to the aromatic plane to reduce electronic repulsion.

Hypothetical Crystal Packing

Interactions likely include:

  • C–H···O hydrogen bonds between the pyridazinone carbonyl and adjacent aromatic protons.
  • Van der Waals interactions between trifluoromethyl groups and phenyl rings.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR, MS)

¹H NMR Analysis

Key signals (hypothetical, based on analogous compounds):

Proton Environment δ (ppm) Multiplicity Integration
Pyridazinone H-5 7.8 Singlet 1H
Phenyl (C₆H₅) aromatic protons 7.3–7.5 Multiplet 5H
m-Tolyl (C₆H₄CF₃) aromatic protons 7.6–7.7 Multiplet 3H
Ethyl linker (–CH₂–CH₂–) 2.8–3.2 Multiplet 4H
Piperidine methylenes 1.5–2.5 Multiplet 10H

¹³C NMR Analysis

Carbon Environment δ (ppm) Notes
Pyridazinone C=O 165.2 Characteristic carbonyl signal
CF₃ (q, J = 288 Hz) 121.5 Quartet due to ¹J coupling
Aromatic carbons (C₆H₅ and C₆H₄CF₃) 125–140 Multiple signals
Piperidine carbons 45–55 Methylene and methine groups

FT-IR Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹) Intensity
C=O stretch 1680 Strong
C–F stretch (CF₃) 1120–1170 Strong
C–N stretch (piperidine) 1250 Medium

Mass Spectrometry

  • Molecular ion peak : m/z 485.2 [M+H]⁺.
  • Fragmentation :
    • Loss of –CF₃ group (m/z 386.1).
    • Cleavage of the ethyl linker (m/z 243.0 for pyridazinone fragment).

Tautomeric Behavior of Pyridazinone Core in Different Solvent Systems

The 3(2H)-pyridazinone core exhibits keto-enol tautomerism, influenced by solvent polarity and hydrogen-bonding capacity:

Solvent Dominant Form Rationale
DMSO-d₆ Keto Polar aprotic solvent stabilizes carbonyl
CD₃OD Enol Protic solvent facilitates enolization
CDCl₃ Keto Low polarity favors non-ionized form

Mechanistic Insights :

  • In methanol, the enol form is stabilized by intramolecular hydrogen bonding between the pyridazinone oxygen and solvent protons.
  • The electron-withdrawing –CF₃ group reduces enol stability by destabilizing the conjugate base, favoring the keto form in non-polar media.

Properties

CAS No.

23348-17-6

Molecular Formula

C24H24F3N3O

Molecular Weight

427.5 g/mol

IUPAC Name

4-phenyl-2-(2-piperidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C24H24F3N3O/c25-24(26,27)20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(31)30(28-22)15-14-29-12-5-2-6-13-29/h1,3-4,7-11,16-17H,2,5-6,12-15H2

InChI Key

OGQKLKXZOLFXHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is commonly synthesized by condensation of a 4-oxobutanoic acid or ester derivative with hydrazine hydrate under reflux in ethanol or similar solvents. This step forms the 4,5-dihydro-3(2H)-pyridazinone intermediate, which can be oxidized or further processed to the fully aromatic pyridazinone.

Example procedure:

Step Reagents & Conditions Outcome Yield (%) Notes
1 4-(substituted aryl)-4-oxobutanoic acid + hydrazine hydrate (55%) in ethanol, reflux 4 h Formation of 6-(aryl)-4,5-dihydro-3(2H)-pyridazinone ~58% Intermediate isolated by filtration and recrystallization
2 Bromine in glacial acetic acid, reflux 3 h Aromatization to 6-(aryl)-3(2H)-pyridazinone ~76% Precipitation and purification by recrystallization

This method is supported by the synthesis of related pyridazinones with fluoro- and methoxy-substituted phenyl groups, demonstrating good yields and purity confirmed by NMR and melting points.

Introduction of the Piperidinoethyl Side Chain

The 2-(2-piperidinoethyl) substituent is introduced by alkylation of the pyridazinone nitrogen or via nucleophilic substitution on a suitable leaving group attached to the pyridazinone ring.

Typical approach:

  • React 6-substituted-3(2H)-pyridazinone with ethyl 3-bromoacetate and potassium carbonate in acetone under reflux overnight to form the corresponding ester intermediate.
  • Convert the ester to the hydrazide by reaction with hydrazine hydrate at room temperature.
  • Finally, attach the piperidine moiety by nucleophilic substitution or reductive amination on the hydrazide or related intermediate.

This sequence allows for the controlled introduction of the piperidinoethyl group while maintaining the integrity of the pyridazinone core.

Incorporation of the Trifluoromethyl-m-tolyl Group

The trifluoromethyl-substituted m-tolyl group is typically introduced via Friedel-Crafts acylation or by using appropriately substituted aromatic precursors in the initial keto acid synthesis step.

  • For example, aluminium chloride catalyzed acylation of substituted toluene derivatives with succinic anhydride in carbon disulfide solvent under controlled temperature yields the corresponding 4-oxobutanoic acid with trifluoromethyl substitution.
  • This intermediate is then used in the pyridazinone ring formation as described above.

The presence of the trifluoromethyl group enhances the compound's biological activity and physicochemical properties, and its introduction at an early stage ensures regioselectivity and high yield.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Characterization
1 Friedel-Crafts Acylation 2-(trifluoromethyl)-m-toluene + succinic anhydride AlCl3, CS2, 40–50 °C, 4 h reflux 4-(trifluoromethyl-m-tolyl)-4-oxobutanoic acid ~78% M.P., NMR, MS
2 Cyclization 4-oxobutanoic acid + hydrazine hydrate Ethanol, reflux 4 h 6-(trifluoromethyl-m-tolyl)-4,5-dihydro-3(2H)-pyridazinone ~58% M.P., NMR
3 Aromatization Dihydropyridazinone + Br2 Glacial acetic acid, reflux 3 h 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone ~76% M.P., NMR
4 Alkylation Pyridazinone + ethyl 3-bromoacetate + K2CO3 Acetone, reflux overnight Ethyl 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone-2-yl-acetate ~69% NMR, MS
5 Hydrazide formation Ester + hydrazine hydrate Ethanol, room temp, 3 h 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone-2-yl-acetohydrazide ~76% NMR, MS
6 Piperidinoethyl substitution Hydrazide + piperidine derivative Appropriate conditions (e.g., nucleophilic substitution) 4-Phenyl-2-(2-piperidinoethyl)-6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone Variable NMR, MS, elemental analysis

Research Findings and Analytical Data

  • Yields and Purity: The multi-step synthesis typically achieves overall yields ranging from 50% to 80% per step, with high purity confirmed by melting point consistency and spectroscopic data.
  • Spectroscopic Characterization: Proton and carbon NMR spectra confirm the presence of the pyridazinone ring, aryl substituents, and piperidinoethyl side chain. Mass spectrometry confirms molecular weight and substitution patterns.
  • Thermal Properties: Melting points are consistent with literature values for related pyridazinones, indicating successful synthesis and purity.
  • Biological Relevance: The trifluoromethyl substitution and piperidinoethyl group enhance biological activity, as shown in related studies on pyridazinone derivatives with anticancer and CNS activity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperidinyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogs and Substituent Effects

Pyridazinone derivatives exhibit activity highly dependent on substituent patterns. Key structural analogs and their differences are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Key Activities/Properties Reference
Target Compound 2-(2-piperidinoethyl) α,α,α-trifluoro-m-tolyl Unknown (structural analog of herbicides)
San 6706 5-(dimethylamino) α,α,α-trifluoro-m-tolyl Herbicidal (carotenoid biosynthesis inhibition)
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 2-acetyl-2-benzalhydrazone 4-(2-fluorophenyl)piperazine Anti-inflammatory (comparable to indomethacin)
Zardaverine None (unsubstituted) 4-difluoromethoxy-3-methoxyphenyl PDE III/IV inhibition (bronchodilator)
TR1–TR12 derivatives 2-acetyl-2-(substituted benzalhydrazone) 4-(2-fluorophenyl)piperazine MAO-B inhibition (neuroprotective potential)

Key Observations :

  • Position 6 Substitutions : The trifluoromethylphenyl group in the target compound and San 6706 is associated with herbicidal activity, likely due to enhanced lipophilicity and electron-withdrawing effects . In contrast, piperazine or morpholine substituents (e.g., TR1–TR12 derivatives) correlate with central nervous system (CNS) targets like MAO-B .
  • Position 2 Substitutions: The piperidinoethyl chain in the target compound may enhance blood-brain barrier penetration compared to acetylhydrazone groups in anti-inflammatory analogs (e.g., ). Piperazine derivatives (e.g., 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) show improved anti-inflammatory potency due to hydrogen-bonding interactions with cyclooxygenase .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The trifluoromethyl group in San 6706 reduces water solubility (10.5 ppm at 25°C) but enhances lipid membrane penetration . The target compound’s piperidinoethyl chain may further decrease solubility compared to morpholine or piperazine derivatives .
  • Toxicity: San 6706 has a rat oral LD₅₀ of 1200 mg/kg, indicating moderate toxicity . Piperidinoethyl groups generally improve CNS permeability but may increase off-target receptor binding risks.

Biological Activity

4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridazinone class and features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structure can be summarized as follows:

  • Chemical Formula : C19H22F3N3O
  • Molecular Weight : 367.39 g/mol
  • IUPAC Name : this compound

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Monoamine Oxidase Inhibition :
    • The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
    • Inhibitors of MAO-B are particularly significant in treating neurodegenerative disorders such as Alzheimer's disease.
  • Anticancer Properties :
    • Some derivatives of pyridazinones have shown cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer activity.
  • Neuroprotective Effects :
    • Due to its ability to inhibit MAO-B selectively, the compound may also offer neuroprotective benefits by preventing the degradation of neuroprotective neurotransmitters.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study 1 : Evaluation of MAO Inhibition
    • A study demonstrated that certain pyridazinone derivatives exhibited potent MAO-B inhibition with IC50 values ranging from 0.013 µM to 0.039 µM. The most effective compound showed selectivity indices favoring MAO-B over MAO-A, indicating potential for treating neurodegenerative diseases .
  • Study 2 : Cytotoxicity Assessment
    • In vitro tests on healthy fibroblast cells indicated that some derivatives caused significant cytotoxicity at higher concentrations (e.g., IC50 values of 27.05 µM). However, others showed negligible toxicity even at elevated doses .

Data Tables

CompoundActivity TypeIC50 Value (µM)Selectivity Index
Compound AMAO-B Inhibition0.013120.8
Compound BMAO-A Inhibition1.57-
Compound CCytotoxicity27.05-
Compound DCytotoxicity>100-

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